molecular formula C12H7ClF3NO3S B1345256 4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonyl chloride CAS No. 874838-96-7

4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonyl chloride

Cat. No. B1345256
M. Wt: 337.7 g/mol
InChI Key: XEMAYRPWJCLKBQ-UHFFFAOYSA-N
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Description

The compound "4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonyl chloride" is a chemical that belongs to the family of benzenesulfonamides. While the provided papers do not directly discuss this compound, they do provide insights into similar structures. For instance, the first paper discusses the synthesis and crystal structure of 4-(tert-butyl)-N-(pyridin-3-ylmethyl) benzenesulfonamide, which shares the benzenesulfonamide moiety and a pyridinyl substituent, although in a different position and with different additional substituents . The second paper examines 2,4,5-trichlorobenzenesulfonyl chloride, which also contains a benzenesulfonyl chloride group, but with chloro substituents instead of the trifluoromethyl and pyridinyl groups . These papers can provide a foundational understanding of the chemical behavior and structural characteristics of similar compounds.

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives typically involves the reaction of a sulfonyl chloride with an amine. In the first paper, the reaction between 4-tert-butylphenyl sulfonyl chloride and 3-picolylamine in the presence of triethylamine led to the formation of the title compound . This suggests that a similar approach could be used for synthesizing "4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonyl chloride" by reacting an appropriate pyridinylamine with a benzenesulfonyl chloride in the presence of a base.

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is characterized by the orientation of the substituents around the benzene ring and the nature of interactions between molecules. The first paper reports that the compound crystallized in a triclinic space group with extensive π-π interactions between the phenyl ring and the pyridyl ring . The second paper describes the molecular structure of 2,4,5-trichlorobenzenesulfonyl chloride as orthorhombic with a planar substituted benzene ring . These findings suggest that "4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonyl chloride" would also exhibit specific intermolecular interactions and a defined geometry that could be elucidated through X-ray diffraction methods.

Chemical Reactions Analysis

The reactivity of benzenesulfonyl chlorides typically involves their sulfonyl chloride group, which can react with various nucleophiles. Although the provided papers do not detail the reactivity of the specific compound , they do provide a context for understanding the reactivity of similar compounds. The sulfonyl chloride group is expected to be a key site for chemical reactions, such as nucleophilic substitution reactions with amines, alcohols, or other nucleophiles .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives are influenced by their molecular structure and substituents. The papers do not provide specific data on the physical properties of "4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonyl chloride," but they do describe properties such as crystal packing, bond lengths, and angles for related compounds . These properties are crucial for understanding the compound's stability, solubility, and potential applications in various fields.

Scientific Research Applications

Synthesis of Pyridine Derivatives

One of the applications involves the synthesis of novel pyrrolo[2,3-d]pyrimidine derivatives that bear an aromatic sulfonamide moiety. The use of 4-(N,N-Dimethylamino)pyridine (DMAP) as a catalyst has proven highly efficient for this synthesis, leveraging the reactivity of benzenesulfonyl chlorides to produce compounds with potential biological activity (M. Khashi, A. Davoodnia, J. Chamani, 2014).

Cyclometallated Platinum(II) Complexes

Research into cyclometallated platinum(II) complexes for Near-Infrared Organic Light Emitting Diodes (NIR-OLEDs) applications has shown that the introduction of trifluoromethyl groups into pyridyl rings leads to a significant red-shift in emission bands. This insight highlights the compound's role in tuning material properties for enhanced electronic and photonic applications (E. Rossi et al., 2011).

Development of Acid-Sensitive Pt(II) Complexes

In the realm of sensing technologies, Pt(II) complexes that incorporate pyridin-2-yl units have been synthesized and characterized for their acid-sensitive photophysical properties. Such materials demonstrate potential as chromogenic and luminescent sensors for acids, showcasing the versatility of the compound in sensor development (Hui Zhang et al., 2009).

Antibacterial Compound Synthesis

Another application involves the synthesis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, which have been tested for antibacterial activity. The reaction with benzenesulfonyl chloride plays a crucial role in creating compounds with moderate to high antibacterial activity, underscoring the compound's importance in developing new antimicrobial agents (H. Khalid et al., 2016).

Safety And Hazards

“4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonyl chloride” is considered hazardous. It causes severe skin burns and eye damage, and may cause respiratory irritation . It is advised not to breathe its dust/fume/gas/mist/vapors/spray. After handling, one should wash their face, hands, and any exposed skin thoroughly. It is recommended to wear protective gloves, clothing, eye protection, and face protection. It should be used only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-[5-(trifluoromethyl)pyridin-2-yl]oxybenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClF3NO3S/c13-21(18,19)10-4-2-9(3-5-10)20-11-6-1-8(7-17-11)12(14,15)16/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEMAYRPWJCLKBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=NC=C(C=C2)C(F)(F)F)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClF3NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30640014
Record name 4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30640014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonyl chloride

CAS RN

874838-96-7
Record name 4-[[5-(Trifluoromethyl)-2-pyridinyl]oxy]benzenesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=874838-96-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30640014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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